molecular formula C14H13NO5 B5702255 methyl [4-(2-furoylamino)phenoxy]acetate

methyl [4-(2-furoylamino)phenoxy]acetate

Cat. No. B5702255
M. Wt: 275.26 g/mol
InChI Key: VPZXZWAJHOWUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(2-furoylamino)phenoxy]acetate, also known as MFA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a derivative of fenofibrate, which is used to treat hyperlipidemia.

Mechanism of Action

The mechanism of action of methyl [4-(2-furoylamino)phenoxy]acetate is not fully understood. However, it has been proposed that methyl [4-(2-furoylamino)phenoxy]acetate activates peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. These pathways regulate lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
Methyl [4-(2-furoylamino)phenoxy]acetate has been shown to decrease the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol. It also increases the levels of high-density lipoprotein (HDL) cholesterol. methyl [4-(2-furoylamino)phenoxy]acetate has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. methyl [4-(2-furoylamino)phenoxy]acetate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Methyl [4-(2-furoylamino)phenoxy]acetate has several advantages for lab experiments. It is easy to synthesize and purify. It has a high potency and a low toxicity. However, it also has some limitations. It is not water-soluble, which makes it difficult to administer to animals. It has a short half-life, which requires frequent dosing.

Future Directions

Methyl [4-(2-furoylamino)phenoxy]acetate has great potential for therapeutic applications. Future research should focus on its role in the treatment of metabolic disorders, cardiovascular diseases, and neurodegenerative disorders. The development of water-soluble derivatives of methyl [4-(2-furoylamino)phenoxy]acetate could improve its bioavailability and efficacy. The investigation of its mechanism of action and its interaction with other signaling pathways could lead to the identification of new drug targets. The use of methyl [4-(2-furoylamino)phenoxy]acetate in combination with other drugs could enhance its therapeutic effects.

Synthesis Methods

Methyl [4-(2-furoylamino)phenoxy]acetate is synthesized by reacting 4-(2-furoylamino)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Methyl [4-(2-furoylamino)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been investigated for its role in cardiovascular diseases, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

methyl 2-[4-(furan-2-carbonylamino)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-18-13(16)9-20-11-6-4-10(5-7-11)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZXZWAJHOWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.